2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7/c1-7-3-11-14(17(22)26-7)13(9(6-18)16(19)27-11)8-4-10(20(23)24)15(21)12(5-8)25-2/h3-5,13,21H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAYXEGAQNAMEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of cellular targets, contributing to its biological activity.
Mode of Action
It is known that indole derivatives, which share structural similarities with this compound, can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities are typically the result of the compound interacting with its targets and inducing changes in cellular function.
Biological Activity
2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 371.30 g/mol. The structure features a pyrano[4,3-b]pyran core, which is significant for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrano compounds exhibit notable anticancer properties. For instance, a series of related compounds were tested against various human tumor cell lines, revealing significant antiproliferative effects. Specifically, some derivatives showed high selectivity and efficacy against melanoma and colorectal cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A2 Melanoma | 0.15 | Microtubule disruption |
| 1b | HT-29 | 0.04 | Centrosome de-clustering |
| 1c | HCT-116 | 0.40 | G2/M cell cycle arrest |
| 1d | MCF-7 | >10 | Inactive |
The data indicates that certain derivatives can induce cell cycle arrest and disrupt microtubule formation, leading to apoptosis in cancer cells .
The mechanisms by which this compound exerts its anticancer effects are multifaceted:
- Microtubule Disruption : The compound interferes with microtubule dynamics, causing mitotic spindle abnormalities that result in cell cycle arrest.
- Centrosome De-clustering : It promotes centrosome de-clustering in tumor cells, which leads to improper chromosome segregation during mitosis.
- Anti-Angiogenic Effects : In vitro and in vivo studies have shown that the compound can inhibit angiogenesis, thereby limiting tumor growth .
Case Studies
A notable study investigated the effects of this compound on various cancer cell lines. The findings revealed that the compound selectively targeted cancer cells while sparing normal somatic cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study: Effect on Melanoma Cells
In a controlled experiment, melanoma cells treated with the compound exhibited increased rates of apoptosis compared to untreated controls. Flow cytometry analysis indicated a significant increase in the sub-G1 population, confirming cell death through apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
Key structural variations among related compounds involve substitutions on the phenyl ring and modifications to the pyranopyran core. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Spectroscopic and Crystallographic Insights
- IR/NMR Data :
- : Pyran derivatives with hydroxymethyl and benzyloxy groups show characteristic IR peaks for -OH (3400 cm⁻¹) and nitrile (2200 cm⁻¹), with ¹H NMR confirming aryl proton environments .
- Target Compound : Expected NMR shifts for nitro (~8.2 ppm, aromatic H) and hydroxy groups (~10 ppm, broad) based on analogues .
- Crystallography: The trimethoxy derivative () adopts a monoclinic lattice, while ultrasonic-synthesized compounds () form monoclinic systems (space group C2/c) with distinct unit cell parameters .
Functional Group Impact on Properties
- Electron-Withdrawing vs. Methoxy/butoxy groups () improve solubility in polar solvents but may reduce thermal stability .
- Hydrogen Bonding: The 4-hydroxy group in the target compound enables hydrogen bonding, influencing solubility and crystal packing compared to non-hydroxylated analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
